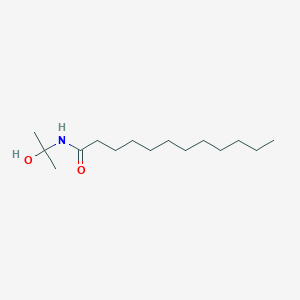
6-Bromo-2-chloro-quinazolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-quinazolin-8-ol is a heterocyclic compound with the molecular formula C8H4BrClN2O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine and chlorine atoms attached to the quinazoline core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-quinazolin-8-ol typically involves the substitution of the chlorine atom in commercially available 2-chloroquinazolin-8-ol. One common method includes reacting 2-chloroquinazolin-8-ol with bromine under controlled conditions to introduce the bromine atom at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, with careful control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-quinazolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Electrophilic Substitution: Bromine or chlorine can be replaced using electrophilic reagents like sulfuric acid or nitric acid.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
6-Bromo-2-chloro-quinazolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-quinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 6-Bromoquinazolin-4-ol
- 2-Chloroquinazolin-8-ol
- 6-Bromo-2-chloroquinazoline
Comparison: Compared to its analogs, 6-Bromo-2-chloro-quinazolin-8-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
6-bromo-2-chloroquinazolin-8-ol |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H |
InChI Key |
MJUAZDFQCGSZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)









![Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8620175.png)



